Stereochemical Differentiation: E-Configuration Versus Z-Configuration Procurement Decision Guide
The E-isomer (CAS 957472-01-4) and Z-isomer (CAS 957472-02-5) represent distinct stereochemical entities with divergent structural configurations at the exocyclic double bond linking the piperidine ring to the ethyl acetate moiety . The Z-configuration introduces steric hindrance between the piperidine ring and acetate moiety, influencing reactivity and crystallization behavior; the E-configuration presents a different spatial orientation suitable for alternative stereocontrolled synthetic routes . The E-isomer is exclusively identified by MDL number MFCD22421595, whereas the Z-isomer carries MDL number MFCD22573314, reflecting their distinct structural identities .
| Evidence Dimension | Stereochemical configuration (E vs. Z at exocyclic double bond) |
|---|---|
| Target Compound Data | E-configuration (trans-like orientation) |
| Comparator Or Baseline | Z-isomer (CAS 957472-02-5): Z-configuration (cis-like orientation) |
| Quantified Difference | Distinct stereoisomers; Z-isomer introduces steric hindrance absent in E-isomer |
| Conditions | Structural assignment based on molecular geometry around the C3-Cα exocyclic double bond |
Why This Matters
Selection of E-configuration over Z-configuration is mandatory when stereochemistry governs downstream reaction outcomes, product stereochemical purity, or biological target recognition.
